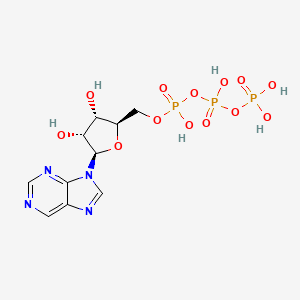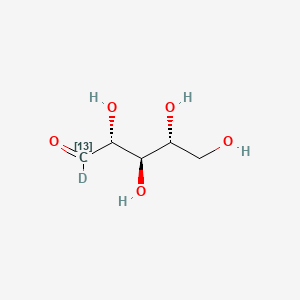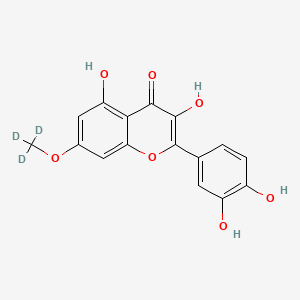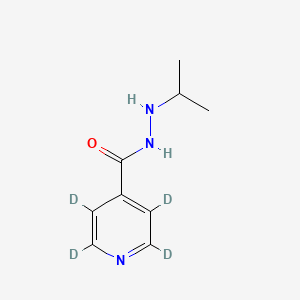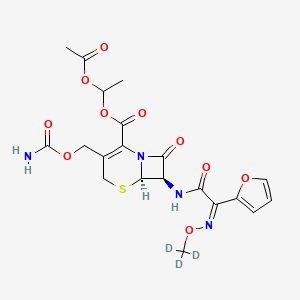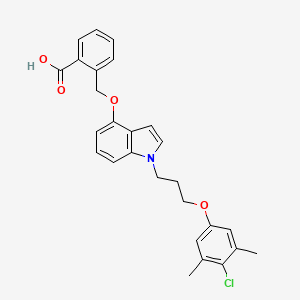
Bcl-2/Mcl-1-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bcl-2/Mcl-1-IN-3 is a small molecule inhibitor that targets both B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia 1 (Mcl-1) proteins. These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, or programmed cell death. By inhibiting these proteins, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2/Mcl-1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using more efficient catalysts, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its efficacy and safety .
Análisis De Reacciones Químicas
Types of Reactions
Bcl-2/Mcl-1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its binding affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify compounds with improved therapeutic potential .
Aplicaciones Científicas De Investigación
Bcl-2/Mcl-1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of Bcl-2 and Mcl-1 inhibitors.
Biology: Employed in cell-based assays to investigate the role of Bcl-2 and Mcl-1 in apoptosis and cancer cell survival.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including leukemia, lymphoma, and solid tumors.
Industry: Utilized in drug discovery and development programs to identify new anticancer agents
Mecanismo De Acción
Bcl-2/Mcl-1-IN-3 exerts its effects by binding to the Bcl-2 and Mcl-1 proteins, preventing them from interacting with pro-apoptotic proteins such as BAX and BAK. This disruption of protein-protein interactions leads to the activation of the intrinsic apoptosis pathway, resulting in cancer cell death. The compound’s ability to target both Bcl-2 and Mcl-1 makes it particularly effective against cancer cells that rely on these proteins for survival .
Comparación Con Compuestos Similares
Similar Compounds
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
ABT-737: A dual Bcl-2/Bcl-xL inhibitor that has shown efficacy in preclinical cancer models
Uniqueness of Bcl-2/Mcl-1-IN-3
This compound is unique in its ability to simultaneously inhibit both Bcl-2 and Mcl-1 proteins. This dual-targeting approach enhances its therapeutic potential by overcoming resistance mechanisms that often arise with single-target inhibitors. Additionally, this compound has shown promising results in preclinical studies, demonstrating potent anticancer activity and a favorable safety profile .
Propiedades
Fórmula molecular |
C27H26ClNO4 |
|---|---|
Peso molecular |
463.9 g/mol |
Nombre IUPAC |
2-[[1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]indol-4-yl]oxymethyl]benzoic acid |
InChI |
InChI=1S/C27H26ClNO4/c1-18-15-21(16-19(2)26(18)28)32-14-6-12-29-13-11-23-24(29)9-5-10-25(23)33-17-20-7-3-4-8-22(20)27(30)31/h3-5,7-11,13,15-16H,6,12,14,17H2,1-2H3,(H,30,31) |
Clave InChI |
VJKUDDOPPPACMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OCCCN2C=CC3=C2C=CC=C3OCC4=CC=CC=C4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


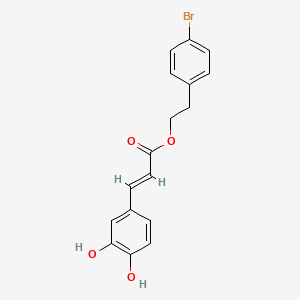

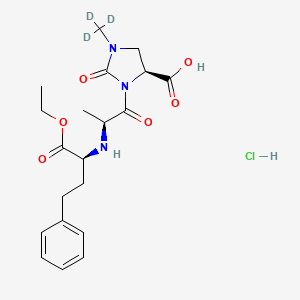
![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)
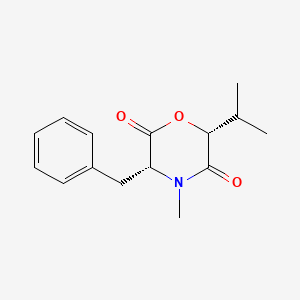
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
